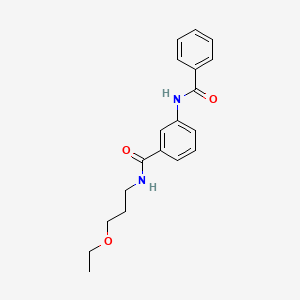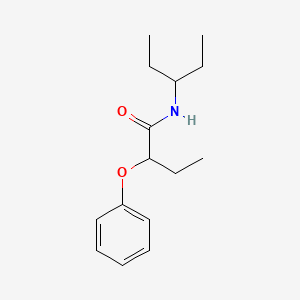
4-methoxy-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a propyl group (-C3H7) attached to the nitrogen atom of the sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-propylbenzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methoxybenzenesulfonyl chloride+Propylamine→4-Methoxy-N-propylbenzene-1-sulfonamide+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-N-propylbenzene-1-sulfonamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Methoxy-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used. The reactions are typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonamide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonamide group.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nitration: 4-Methoxy-N-propyl-2-nitrobenzene-1-sulfonamide
Sulfonation: 4-Methoxy-N-propylbenzene-1,3-disulfonamide
Halogenation: 4-Methoxy-N-propyl-2-chlorobenzene-1-sulfonamide
Oxidation: 4-Methoxy-N-propylbenzene-1-sulfonic acid
Reduction: 4-Methoxy-N-propylbenzene-1-amine
Hydrolysis: 4-Methoxybenzenesulfonic acid and propylamine
科学的研究の応用
4-Methoxy-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. While 4-Methoxy-N-propylbenzene-1-sulfonamide itself may not be used directly as a drug, its derivatives could be explored for potential therapeutic applications.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antibacterial activity of sulfonamide derivatives.
類似化合物との比較
Similar Compounds
- 4-Methoxybenzenesulfonamide
- 4-Methyl-N-propylbenzene-1-sulfonamide
- 4-Methoxy-N-ethylbenzene-1-sulfonamide
Comparison
4-Methoxy-N-propylbenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a propyl group. This combination of functional groups can influence its reactivity and biological activity. Compared to 4-Methoxybenzenesulfonamide, the propyl group in 4-Methoxy-N-propylbenzene-1-sulfonamide can enhance its lipophilicity, potentially affecting its solubility and membrane permeability. Compared to 4-Methyl-N-propylbenzene-1-sulfonamide, the methoxy group in 4-Methoxy-N-propylbenzene-1-sulfonamide can participate in additional chemical reactions, such as electrophilic aromatic substitution.
特性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
4-methoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h4-7,11H,3,8H2,1-2H3 |
InChIキー |
XPZPOYQIZLZPEW-UHFFFAOYSA-N |
正規SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)

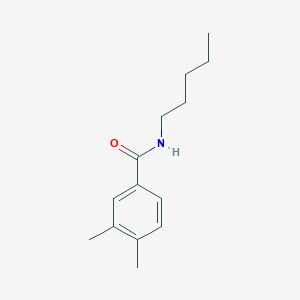
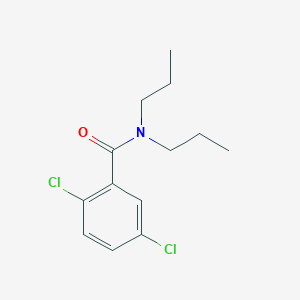
![N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14960807.png)
![Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14960808.png)
![N-[3-(diethylamino)propyl]biphenyl-4-carboxamide](/img/structure/B14960814.png)
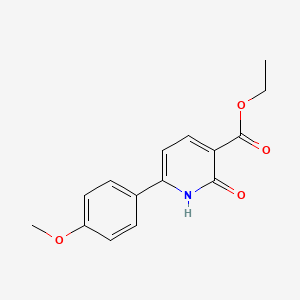
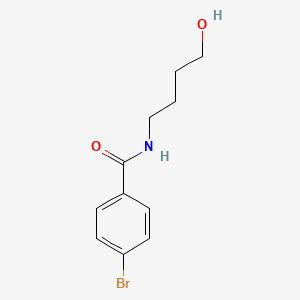


![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B14960852.png)
